[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-chlorobenzoate
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Overview
Description
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-chlorobenzoate is a complex organic compound that features a naphthalene ring, an amino group, and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-chlorobenzoate typically involves a multi-step process. One common method starts with the preparation of 1-amino-2-naphthalen-1-ylethylidene, which is then reacted with 3-chlorobenzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of [(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The naphthalene ring allows for π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-chlorobenzoate can be compared with other similar compounds such as:
Dichloroanilines: These compounds also contain aniline rings substituted with chlorine atoms but lack the naphthalene moiety.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes, differing in structure and applications.
Bromomethyl methyl ether: Used in organic synthesis, but structurally distinct from this compound.
The uniqueness of this compound lies in its combination of a naphthalene ring and a chlorobenzoate moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-16-9-4-8-15(11-16)19(23)24-22-18(21)12-14-7-3-6-13-5-1-2-10-17(13)14/h1-11H,12H2,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFNLHYHUALKIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=NOC(=O)C3=CC(=CC=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C/C(=N/OC(=O)C3=CC(=CC=C3)Cl)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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